molecular formula C10H9NO B023528 7-Methoxyquinoline CAS No. 4964-76-5

7-Methoxyquinoline

Cat. No. B023528
CAS RN: 4964-76-5
M. Wt: 159.18 g/mol
InChI Key: IVHJSNNMKJWPFW-UHFFFAOYSA-N
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Description

7-Methoxyquinoline is a heterocyclic organic compound . It is a liquid at room temperature . The CAS Number of 7-Methoxyquinoline is 4964-76-5 . The molecular weight is 159.19 .


Synthesis Analysis

A new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide was synthesized via the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs .


Molecular Structure Analysis

The molecular formula of 7-Methoxyquinoline is C10H9NO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Physical And Chemical Properties Analysis

7-Methoxyquinoline is a liquid at room temperature . It should be stored in a sealed container in a dry room .

Scientific Research Applications

Antimicrobial and Antibiofilm Agent

7-Methoxyquinoline: derivatives have been synthesized and evaluated for their efficacy against pathogenic microbes causing urinary tract infections. These compounds, particularly when bearing a sulfonamide moiety, have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as unicellular fungi . The compound 3l has been highlighted for its high effect against E. coli and C. albicans, showcasing its potential as a strong antimicrobial and antibiofilm agent .

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery, 7-Methoxyquinoline serves as a vital scaffold. Its derivatives interact with various biological targets such as proteins, receptors, and enzymes, making it a significant nucleus for the development of new medication candidates. This is particularly relevant in addressing global health challenges like COVID-19 and other diseases .

Synthesis of Heterocyclic Compounds

The synthesis of 7-Methoxyquinoline and its analogs is crucial in synthetic organic chemistry. Recent advances have focused on greener and more sustainable chemical processes, employing methods like microwave irradiation, solvent-free conditions, and the use of eco-friendly catalysts . These approaches are not only environmentally friendly but also enhance the efficiency of the synthesis process.

Industrial Chemistry Applications

7-Methoxyquinoline: finds applications in industrial chemistry due to its versatile properties. It is used in the synthesis of various compounds that are integral to scientific research and industrial processes. The compound’s derivatives are available for purchase and are used in different chemical reactions and product formulations .

Biological and Pharmaceutical Activities

Quinoline compounds, including 7-Methoxyquinoline , are known for their broad spectrum of biological responses. They have been studied for their anticancer, antioxidant, anti-inflammatory, antimalarial, and antituberculosis activities. This makes them a unique class of pharmacophores present in various therapeutic agents .

Green Chemistry

The synthesis of 7-Methoxyquinoline derivatives aligns with the principles of green chemistry. The focus on reducing the environmental impact of chemical processes has led to the development of synthesis protocols that minimize the use of hazardous substances and promote the recycling and reuse of materials .

Safety And Hazards

7-Methoxyquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 7-Methoxyquinoline could be in the development of new drugs and other chemical compounds.

properties

IUPAC Name

7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHJSNNMKJWPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197946
Record name 7-Methoxyquinoline
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyquinoline

CAS RN

4964-76-5
Record name 7-Methoxyquinoline
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Record name 7-Methoxyquinoline
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Record name 7-Methoxyquinoline
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Record name 7-methoxyquinoline
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Synthesis routes and methods I

Procedure details

In a similar fashion using route 10 general procedure 20, 3-methoxyaniline (1.0 g, 8.12 mmol), glycerol (2.32 g, 25.2 mmol), 3-nitrobenzenesulfonic acid sodium salt (2.4 g, 10.6 mmol) and H2SO4/H2O (6 ml, 7:5) gave the title compound (170 mg, 14%) after purification by column chromatography with n-hexane/EtOAc (17:3) as the eluent.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
H2SO4 H2O
Quantity
6 mL
Type
reactant
Reaction Step Four
Yield
14%

Synthesis routes and methods II

Procedure details

A suspension of NaH (3.3 g; 137.93 mmol) in anhydrous DMF (160 ml) was cooled to 0° C. with stirring under argon. 7-Quinolinol (8 g; 55.17 mmol) dissolved in anhydrous DMF (320 ml) was added and the mixture was stirred at 0° C. under argon for 1 h. The mixture was then allowed to warm to rt and MeI (7.8 ml; 55.17 mmol) was added and the reaction was stirred for 1 h. Ice water was then added cautiously and the resulting mixture extracted with EtOAc (3×500 ml). The organic layer from this extraction was then washed with water (400 ml) and brine (400 ml). The resulting organic layer was dried with MgSO4 and solvents removed to afford the desired compound (8.76 g; 99%)
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
320 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
99%

Synthesis routes and methods III

Procedure details

To a solution of sodium hydride (5.5 g, 137.50 mmol, 60%) in N,N-dimethylformamide (150 ml) was added quinolin-7-ol (8 g, 55.11 mmol). The reaction was stirred for 1 h at 0° C. in a water/ice bath. Then CH3I (7.84 g, 55.23 mmol) was added and the solution was stirred for an additional 1 h at room temperature. The reaction was then quenched by the addition of water/ice (700 ml) and extracted with ethyl acetate (3×200 ml). The organic layers were combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to give a residue, which was purified by a silica gel column with 6% ethyl acetate in petroleum ether to afford 7-methoxyquinoline as a red oil (5.5 g, 63%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
7.84 g
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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